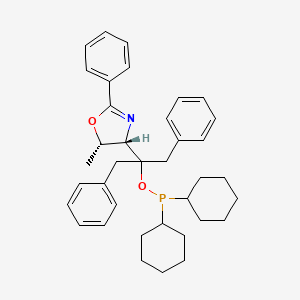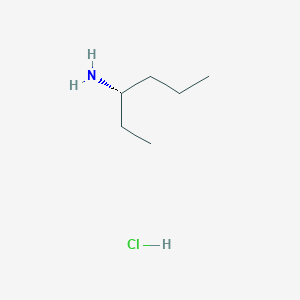![molecular formula C6HBr2ClN2S B12963988 4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole](/img/structure/B12963988.png)
4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole is a heterocyclic compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. This compound is characterized by the presence of bromine and chlorine atoms attached to the benzothiadiazole core. It is widely used in the synthesis of light-emitting and conducting polymers for organic electronics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole typically involves the bromination and chlorination of benzo[c][1,2,5]thiadiazole. One common method involves the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated systems to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in coupling reactions to form larger conjugated systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Coupling Reactions: Palladium-catalyzed coupling reactions are often used, with conditions including the presence of a base and a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with amines can yield amino-substituted derivatives, while coupling reactions can produce extended conjugated polymers .
Aplicaciones Científicas De Investigación
4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole involves its ability to act as an electron acceptor in various applications. The bromine and chlorine atoms contribute to the electron-deficient nature of the compound, making it suitable for use in electron donor-acceptor systems. These systems are crucial in organic electronics, where the compound facilitates charge transport and enhances device performance .
Comparación Con Compuestos Similares
Similar Compounds
4,7-Dibromobenzo[c][1,2,5]thiadiazole: Similar in structure but lacks the chlorine atom.
4,7-Dibromo-5-fluorobenzo[c][1,2,5]thiadiazole: Contains a fluorine atom instead of chlorine, which affects its electronic properties.
Uniqueness
4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole is unique due to the presence of both bromine and chlorine atoms, which impart distinct electronic properties. This makes it particularly useful in applications requiring specific electron-accepting characteristics .
Propiedades
Fórmula molecular |
C6HBr2ClN2S |
|---|---|
Peso molecular |
328.41 g/mol |
Nombre IUPAC |
4,7-dibromo-5-chloro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C6HBr2ClN2S/c7-2-1-3(9)4(8)6-5(2)10-12-11-6/h1H |
Clave InChI |
XZWOATRJMYYWPS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=NSN=C2C(=C1Cl)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



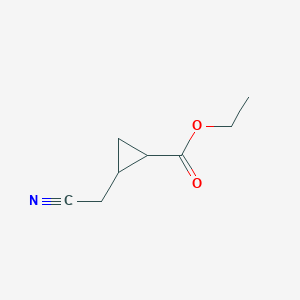

![3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B12963923.png)


![tert-Butyl 3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B12963934.png)
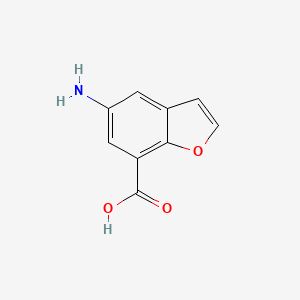
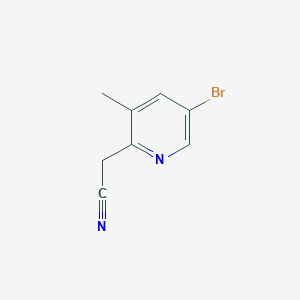
![3-Ethynyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12963948.png)


